molecular formula C8H20Cl2N2 B13480699 N-butyl-1-methylazetidin-3-amine dihydrochloride

N-butyl-1-methylazetidin-3-amine dihydrochloride

Cat. No.: B13480699
M. Wt: 215.16 g/mol
InChI Key: LKLOGKHKYIEANI-UHFFFAOYSA-N
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Description

N-butyl-1-methylazetidin-3-amine dihydrochloride is a synthetic organic compound featuring a four-membered azetidine ring, a high-value scaffold in drug discovery. This dihydrochloride salt form offers enhanced stability and solubility for experimental handling. As a key chemical intermediate, its primary research application lies in the synthesis of novel bioactive molecules and heterocyclic compounds for pharmaceutical development . In medicinal chemistry, azetidine derivatives analogous to this compound are investigated for their potential as enzyme inhibitors. Research into similar structures has shown promise in modulating targets such as monoamine oxidase B (MAO-B) and serotonin receptors (5-HT6R and 5-HT3R), indicating potential value for neurodegenerative disease research . Furthermore, compounds based on the azetidine core have demonstrated significant antiproliferative activity in preclinical studies. For instance, related molecules have been evaluated against various breast cancer cell lines, showing potent efficacy with IC50 values in the nanomolar range, suggesting a promising role in anticancer research and the development of new chemotherapeutic agents . The mechanism of action for this chemical family often involves interaction with specific molecular targets and pathways, potentially functioning as a dual inhibitor for epigenetic regulators like LSD1 and HDACs, which are relevant in oncology . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

N-butyl-1-methylazetidin-3-amine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-3-4-5-9-8-6-10(2)7-8;;/h8-9H,3-7H2,1-2H3;2*1H

InChI Key

LKLOGKHKYIEANI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CN(C1)C.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic route to N-butyl-1-methylazetidin-3-amine dihydrochloride typically involves the nucleophilic substitution reaction between N-butylamine and 1-methylazetidin-3-amine under acidic conditions to form the dihydrochloride salt. Hydrochloric acid is used both to protonate the amine groups and to generate the dihydrochloride salt, enhancing product solubility and crystallinity. The reaction is conducted in controlled temperature and solvent environments to maximize yield and minimize side reactions.

Step Reactants Conditions Outcome Yield (%) Reference
1 N-butylamine + 1-methylazetidin-3-amine Hydrochloric acid, solvent (e.g., dichloromethane or acetonitrile), ambient to 60°C Formation of dihydrochloride salt 70-75%

Industrial Scale Production

Industrial synthesis follows a similar route but employs large-scale reactors with precise control of temperature, pH, and mixing to ensure consistent product quality. Purification is typically achieved through crystallization or chromatographic techniques to remove impurities.

Parameter Laboratory Scale Industrial Scale
Reactor volume <1 L >100 L
Temperature control Manual Automated PID control
Purification Recrystallization, chromatography Large-scale crystallization, filtration
Yield 70-75% 65-72% (optimized for scalability)

Alternative Synthetic Approaches

Other synthetic methodologies reported in related azetidine chemistry include:

These methods provide versatile routes but are less commonly applied directly to this compound synthesis.

Reaction Mechanisms and Key Transformations

Nucleophilic Substitution

The azetidine nitrogen acts as a nucleophile in substitution reactions. Alkylation with butyl chloride or similar alkyl halides in the presence of bases (e.g., triethylamine) yields the N-butyl substituted azetidine intermediate, which upon acid treatment forms the dihydrochloride salt.

Reaction Type Reagents/Conditions Product Yield (%) Notes
Alkylation Butyl chloride, Et₃N, DCM N-butyl-1-methylazetidin-3-amine 72 High regioselectivity
Salt formation HCl, solvent Dihydrochloride salt Quantitative Enhances solubility

Ring-Opening and Functionalization

The strained four-membered azetidine ring is susceptible to ring-opening under acidic or nucleophilic conditions, which can be exploited for further functionalization or derivatization.

Reaction Conditions Product Yield (%) Comments
Acidic hydrolysis Concentrated HCl, elevated temp γ-chloro-N-butyl-N-methylpropane-1,3-diamine - Protonation followed by nucleophilic attack
Nucleophilic ring-opening LiAlH₄, solvent N-butyl-N-methylpropane-1,3-diamine 58 Reduction of azetidine ring

Acylation and Condensation

The amine functionality undergoes acylation with reagents such as acetyl chloride or ethyl chloroformate to form stable derivatives useful for further chemical transformations.

Acylating Agent Product Observations Reference
Acetyl chloride N-acetyl derivative Enhanced stability, IR C=O at 1731 cm⁻¹
Ethyl chloroformate Carbamate derivative Ring-opening side reactions under acidic conditions

Oxidation

Oxidation with hydrogen peroxide converts the tertiary amine to N-oxide derivatives, confirmed by NMR spectroscopy.

Oxidant Conditions Product Notes
H₂O₂ Room temp, 12 h N-oxide derivative NMR δ −315 ppm (¹⁵N HMBC)

Analytical Techniques for Characterization and Purity

Summary Table of Preparation Methods

Method Key Steps Reagents Conditions Yield (%) Notes
Direct alkylation and salt formation N-butylamine + 1-methylazetidin-3-amine + HCl N-butylamine, 1-methylazetidin-3-amine, HCl Ambient to 60°C, solvent (DCM, MeCN) 70-75 Standard lab and industrial method
Ring contraction via silyl azetidine N-t-butyl-O-trimethylsilylazetidine + HCl HCl, ether extraction, NaOH, K₂CO₃ Room temp, 1-12 h 60-65 Alternative azetidine synthesis
Pd-catalyzed coupling Azetidine derivatives + borate compounds + base Pd catalysts, bases (K₂CO₃), solvents (dioxane/H₂O) RT to 100°C, inert atmosphere Variable Advanced synthetic route

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine in the azetidine ring participates in nucleophilic substitutions. For example, reactions with halogenating agents yield substituted derivatives:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationButyl chloride, Et₃N, DCMN-butyl-1-methylazetidin-3-amine72%
BenzylationBenzyl bromide, K₂CO₃, MeCNN-benzyl-1-methylazetidin-3-amine64%

Aza-Michael Addition

The compound acts as a nucleophile in aza-Michael additions. For instance, reactions with α,β-unsaturated carbonyl compounds proceed under basic conditions:

text
Reaction Scheme: N-butyl-1-methylazetidin-3-amine + methyl acrylate → β-amino ester adduct

Conditions : DBU (1,8-diazabicycloundec-7-ene), acetonitrile, 65°C, 4 hours .
Outcome : Regioselective formation of 1,3′-biazetidine derivatives with yields up to 64% .

Acylation and Condensation

The amine group undergoes acylation with reagents like acetyl chloride or chloroformates:

Acylating AgentProductKey ObservationsSource
Acetyl chlorideN-acetylated derivativeEnhanced stability; confirmed via IR (C=O at 1731 cm⁻¹)
Ethyl chloroformateCarbamate derivativeCompeting ring-opening observed under acidic conditions

Ring-Opening Reactions

The strained azetidine ring opens under acidic or nucleophilic conditions:

Acidic Hydrolysis

Concentrated HCl at elevated temperatures cleaves the azetidine ring, producing γ-chloroamines :

text
N-butyl-1-methylazetidin-3-amine + HCl → γ-chloro-N-butyl-N-methylpropane-1,3-diamine

Mechanism : Protonation of the nitrogen followed by nucleophilic attack by chloride .

Nucleophilic Ring-Opening

Reactions with strong nucleophiles (e.g., LiAlH₄) yield reduced products:

NucleophileProductYieldSource
LiAlH₄N-butyl-N-methylpropane-1,3-diamine58%

Oxidation and Redox Chemistry

The compound undergoes oxidation with hydrogen peroxide to form N-oxides:

text
N-butyl-1-methylazetidin-3-amine + H₂O₂ → N-oxide derivative

Conditions : RT, 12 hours; confirmed via NMR (δ −315 ppm for N-oxide in ¹⁵N HMBC) .

Comparative Reactivity

The butyl group sterically hinders certain reactions compared to simpler azetidines:

Reaction TypeN-butyl Derivative YieldN-methyl Analog YieldNotesSource
Aza-Michael64%82%Reduced yield due to steric bulk
Alkylation72%89%Similar trend observed

Scientific Research Applications

N-butyl-1-methylazetidin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

Structural and Functional Differences :

  • Putrescine dihydrochloride (C₄H₁₂N₂·2HCl) and cadaverine dihydrochloride (C₅H₁₄N₂·2HCl) are biogenic amines involved in cellular processes like cell proliferation and apoptosis. Unlike the azetidine-based target compound, these are linear polyamines with primary amine groups.
  • Applications : Used as standards in analytical chemistry for quantifying biogenic amines in food and biological samples .
Parameter Putrescine Dihydrochloride Cadaverine Dihydrochloride
Molecular Formula C₄H₁₂N₂·2HCl C₅H₁₄N₂·2HCl
Molecular Weight 161.07 g/mol 175.07 g/mol
Primary Use Analytical standards Analytical standards

Trientine Dihydrochloride

Pharmacological Relevance :

  • Trientine dihydrochloride (C₆H₁₈N₄·2HCl) is a copper-chelating agent used to treat Wilson’s disease. Its ethylenediamine backbone contrasts with the azetidine ring of the target compound, but both share dihydrochloride salt forms to improve bioavailability.
  • Regulatory Status : Approved under multiple names (e.g., trientine hydrochloride in the US) and marketed under trade names like Syprine® .

S-(2-(Dimethylamino)ethyl pseudothiourea Dihydrochloride

N-Methylbut-3-en-1-amine Hydrochloride

Structural Insights :

  • With the formula C₅H₁₂ClN, this compound shares a similar alkylamine chain but lacks the azetidine ring. Its unsaturated butenyl group may confer reactivity useful in synthetic chemistry, contrasting with the saturated azetidine in the target compound .

Data Table: Key Comparisons of Dihydrochloride Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Primary Application Source
Putrescine dihydrochloride C₄H₁₂N₂·2HCl 161.07 Analytical standard
Cadaverine dihydrochloride C₅H₁₄N₂·2HCl 175.07 Analytical standard
Trientine dihydrochloride C₆H₁₈N₄·2HCl 219.16 Copper chelation therapy
S-(2-(Dimethylamino)ethyl) pseudothiourea dihydrochloride C₅H₁₄N₃S·2HCl 228.63 Restricted (sensitizing agent)
N-Methylbut-3-en-1-amine hydrochloride C₅H₁₂ClN 121.61 Synthetic intermediate

Biological Activity

N-butyl-1-methylazetidin-3-amine dihydrochloride is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique azetidine ring structure, which contributes to its biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to derivatives with distinct biological activities.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may modulate cellular signaling pathways and gene expression by binding to certain receptors or enzymes. Further investigation is needed to elucidate the exact molecular targets involved.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

In Vitro Studies

Several studies have explored the anticancer potential of this compound. For instance, a study reported that derivatives of this compound displayed significant antiproliferative activity against human breast cancer cell lines (MCF-7 and Hs578T) with IC50 values in the nanomolar range . The compounds induced apoptosis and inhibited tubulin polymerization, highlighting their potential as microtubule-targeting agents.

CompoundCell LineIC50 (µM)Mechanism of Action
N-butyl-1-methylazetidin-3-amineMCF-70.075Induces apoptosis
N-butyl-1-methylazetidin-3-amineHs578T0.033Inhibits tubulin polymerization

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy in tumor regression compared to monotherapy, suggesting a synergistic effect that warrants further exploration .

Research Findings

Recent research has expanded on the therapeutic potential of this compound:

  • Antiproliferative Effects : Studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Selective Targeting : The compound exhibits selective toxicity towards cancer cells over normal cells, which is a desirable characteristic for anticancer agents .
  • Potential as a Therapeutic Agent : Investigations into its pharmacokinetics and bioavailability are ongoing to assess its viability as a therapeutic agent for clinical use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butyl-1-methylazetidin-3-amine dihydrochloride, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step procedures involving precursor selection (e.g., azetidine derivatives), alkylation, and subsequent dihydrochloride salt formation. For example, analogous dihydrochloride syntheses involve coupling reactions under controlled pH and temperature, followed by purification via recrystallization or chromatography . Intermediate characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>98% purity threshold). Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) utilize accelerated degradation tests. Spectroscopic methods (FTIR, UV-Vis) monitor structural integrity, while thermogravimetric analysis (TGA) evaluates thermal stability .

Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?

  • Methodology : Dihydrochloride salts generally enhance aqueous solubility due to ionic dissociation. Comparative studies involve equilibrium solubility measurements in buffers (pH 1.2–7.4) and simulated biological fluids. Bioavailability is assessed via in vitro permeability assays (e.g., Caco-2 cell monolayers) and pharmacokinetic profiling in animal models .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during scale-up synthesis?

  • Methodology : Reaction parameters (e.g., stoichiometry, solvent polarity, and temperature) are systematically varied using design-of-experiments (DoE) approaches. For example, optimizing the HCl concentration during salt formation minimizes byproducts. Continuous flow chemistry may improve reproducibility and reduce reaction times .

Q. What strategies resolve contradictions between purity data (HPLC) and functional assay results for this compound?

  • Methodology : Orthogonal analytical methods (e.g., ion chromatography for counterion quantification, X-ray diffraction for crystallinity) identify impurities undetected by HPLC. Functional assays (e.g., receptor binding or enzymatic activity) are repeated under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .

Q. How does the compound’s stability vary under different storage conditions, and what packaging mitigates degradation?

  • Methodology : Long-term stability studies (6–12 months) compare amber glass vs. polymer containers under inert gas (N₂/Ar). Degradation products are profiled using LC-MS. For light-sensitive compounds, UV-shielded packaging and desiccants (e.g., silica gel) are recommended .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodology : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Acute toxicity data from analogous compounds suggest avoiding inhalation and skin contact. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Experimental Design

Q. How to design a robust protocol for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodology : Administer the compound intravenously and orally to rodents, with serial blood sampling over 24–72 hours. Plasma samples are analyzed via LC-MS/MS to calculate AUC, Cₘₐₓ, and half-life. Tissue distribution studies quantify accumulation in target organs .

Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

  • Methodology : Nonlinear regression models (e.g., sigmoidal Emax) fit dose-response curves. Outliers are identified using Grubbs’ test. For multi-experiment data, meta-analysis with random-effects models accounts for inter-study variability .

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